NH-bis(PEG3-Boc)
Overview
Description
NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . It contains an amino group with two Boc protected amines . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls . The protected amine can be deprotected under acidic conditions .
Synthesis Analysis
NH-bis(PEG3-Boc) can be used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of NH-bis(PEG3-Boc) is C26H51NO10 . The IUPAC name is di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate . The InChI code is 1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 .Chemical Reactions Analysis
NH-bis(PEG3-Boc) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
NH-bis(PEG3-Boc) has a molecular weight of 537.69 . It has a boiling point of 564.7±45.0 C at 760 mmHg . The compound is stored at 4C . It is a liquid in physical form .Scientific Research Applications
Theranostic Nanosystems : NH-bis(PEG3-Boc) is used in the synthesis of 2D PEG-ylated MoS2/Bi2 S3 composite nanosheets, which show promise in computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as combined tumor photothermal therapy and sensitized radiotherapy (Wang et al., 2015).
Catalysis : It is used in a solvent-free synthesis protocol for novel bis-Michael addition products, showcasing its utility as a biodegradable and recyclable catalyst in organic synthesis (Khan & Siddiqui, 2014).
Protein Modification and Drug Development : The compound has been employed in the PEGylation of proteins, improving their solubility and stability for potential therapeutic applications. This method allows for the direct identification of the sites of protein modification, crucial for drug approval processes (Mero et al., 2009).
Ligand Chemistry and Coordination Complexes : NH-bis(PEG3-Boc) is significant in the synthesis of ligands and coordination complexes, particularly in the context of transition metal chemistry. This involves the stabilization of different metal oxidation states and the study of their structural and electronic properties (Santini et al., 2016).
Green Chemistry and Sustainable Practices : In green chemistry, NH-bis(PEG3-Boc) is used in developing environmentally friendly lubricant additives and catalysts. This includes its role in enhancing the lubrication properties of synthetic lubricants, contributing to greener and cleaner industrial practices (Gusain et al., 2014).
Material Science and Nanotechnology : Its application extends to the design and synthesis of nanomaterials, such as semiconductor and metallic nanocrystals. These materials are used in creating stable, colloidal solutions under extreme conditions, which are essential for various bio-related studies and technological applications (Stewart et al., 2010).
Pharmaceutical Applications : It plays a role in the development of water-soluble olefin metathesis catalysts that are stable and active in water, which can potentially be used in pharmaceutical synthesis and drug development (Jordan, 2008).
Mechanism of Action
Target of Action
NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
NH-bis(PEG3-Boc) operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis(PEG3-Boc) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and NH-bis(PEG3-Boc) manipulates this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability, which could positively impact its bioavailability .
Result of Action
The primary result of NH-bis(PEG3-Boc)'s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of NH-bis(PEG3-Boc) can be influenced by various environmental factors. For instance, the compound’s reactivity with carboxylic acids, activated NHS esters, and carbonyls can be affected by the pH of the environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C .
Safety and Hazards
Future Directions
NH-bis(PEG3-Boc) is a promising compound for the development of targeted therapy drugs . Its use in the synthesis of PROTACs represents a significant advancement in the field of drug development . The future directions of NH-bis(PEG3-Boc) will likely involve further exploration of its potential in the creation of more effective and targeted therapeutics .
Biochemical Analysis
Biochemical Properties
NH-bis(PEG3-Boc) plays a crucial role in biochemical reactions as it is used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of NH-bis(PEG3-Boc) are primarily related to its role in the synthesis of PROTACs . By enabling the formation of PROTAC molecules, NH-bis(PEG3-Boc) indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NH-bis(PEG3-Boc) is tied to its role as a PROTAC linker . It enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLEMRUSPERBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNCCOCCOCCOCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118441 | |
Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2055024-51-4 | |
Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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